molecular formula C24H18N2O4 B4604963 Ethyl 2-[4-(4-nitrophenyl)phenyl]quinoline-4-carboxylate

Ethyl 2-[4-(4-nitrophenyl)phenyl]quinoline-4-carboxylate

Cat. No.: B4604963
M. Wt: 398.4 g/mol
InChI Key: ICVRGSQJMQBTHW-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(4-nitrophenyl)phenyl]quinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various therapeutic applications. This compound, in particular, has a unique structure that includes a quinoline core, a nitrophenyl group, and an ethyl ester functional group, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-(4-nitrophenyl)phenyl]quinoline-4-carboxylate typically involves multiple steps, starting with the formation of the quinoline core. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. Techniques such as continuous flow synthesis and the use of heterogeneous catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(4-nitrophenyl)phenyl]quinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological activities .

Scientific Research Applications

Ethyl 2-[4-(4-nitrophenyl)phenyl]quinoline-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial, antifungal, and antiviral properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents for diseases such as cancer and malaria.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(4-nitrophenyl)phenyl]quinoline-4-carboxylate involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. The nitrophenyl group can participate in redox reactions, generating reactive oxygen species that can damage cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[4-(4-nitrophenyl)phenyl]quinoline-4-carboxylate is unique due to its combination of a quinoline core with a nitrophenyl group and an ethyl ester, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry .

Properties

IUPAC Name

ethyl 2-[4-(4-nitrophenyl)phenyl]quinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O4/c1-2-30-24(27)21-15-23(25-22-6-4-3-5-20(21)22)18-9-7-16(8-10-18)17-11-13-19(14-12-17)26(28)29/h3-15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVRGSQJMQBTHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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